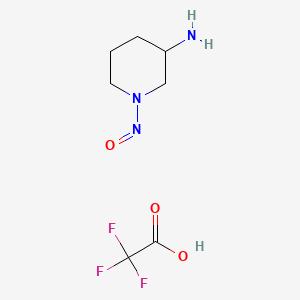

N-Nitroso-3-aminopiperidine Trifluoroacetic Acid

Descripción

Propiedades

Fórmula molecular |

C7H12F3N3O3 |

|---|---|

Peso molecular |

243.18 g/mol |

Nombre IUPAC |

1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7) |

Clave InChI |

ZEYWJVSGERLXLT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Synthetic Approach

Starting Material Preparation:

- The precursor 3-aminopiperidine can be obtained via stereoselective hydrolysis of racemic nipecotamide or by other synthetic routes involving aroylation and subsequent hydrolysis steps to yield optically active 3-aminopiperidine derivatives. These methods involve enzymatic or chemical hydrolysis followed by purification techniques such as extraction, distillation, recrystallization, or chromatography.

-

- The key step involves the reaction of 3-aminopiperidine with a nitrosating agent, commonly sodium nitrite, in the presence of trifluoroacetic acid (TFA). The acidic environment provided by TFA is critical as it protonates the amine, making it more susceptible to nitrosation.

- Typical conditions involve dissolving 3-aminopiperidine in trifluoroacetic acid, cooling the solution to 0°C, and slowly adding sodium nitrite while maintaining the acidic pH. The reaction is allowed to proceed at room temperature for several hours to ensure complete nitrosation.

-

- After completion, the reaction mixture is typically diluted with an organic solvent such as dichloromethane, followed by phase separation and washing with sodium bicarbonate to remove excess acid and impurities.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Final purification can be achieved by recrystallization or chromatography to obtain this compound with high purity (>95% by HPLC).

Analytical Data and Characterization

The compound is characterized by several analytical techniques to confirm its structure and purity:

| Parameter | Data/Methodology |

|---|---|

| Molecular Formula | C7H12F3N3O3 |

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | 1-nitrosopiperidin-3-amine; 2,2,2-trifluoroacetic acid |

| Purity | >95% (HPLC) |

| Mass Spectrometry | Confirm molecular ion peak at m/z 243.18 |

| NMR Spectroscopy | Proton and Carbon NMR confirm nitroso and piperidine moieties |

| Infrared Spectroscopy (FTIR) | Characteristic N=O stretch and acid carbonyl peaks |

| Melting Point | Typically determined during purification |

These data ensure the compound's identity and suitability for research applications.

Comparative Table of Preparation Conditions

Análisis De Reacciones Químicas

1-Nitrosopiperidin-3-amine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-Nitrosopiperidin-3-amine trifluoroacetate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is utilized in biochemical studies to investigate the effects of nitrosamines on biological systems.

Medicine: Research on this compound includes its potential role in drug development and its effects on human health.

Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes

Mecanismo De Acción

The mechanism of action of 1-nitrosopiperidin-3-amine trifluoroacetate involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s overall effects .

Comparación Con Compuestos Similares

Comparison with Structurally Related Trifluoroacetate Compounds

Given the lack of direct data on N-NAPTFA, comparisons are drawn from structurally related trifluoroacetate derivatives documented in the evidence.

Table 1: Comparative Analysis of Trifluoroacetate Derivatives

*Estimated based on analogous structures.

Key Findings :

Functional Group Complexity: N-NAPTFA’s nitroso (N=O) and aminopiperidine groups introduce steric and electronic effects absent in simpler TFA salts. This may alter solubility and reactivity compared to TFA or 3-Azetidineacetic acid trifluoroacetate . TFA-Hexylaminolinker Phosphoramidite’s phosphoramidite group enables oligonucleotide synthesis, whereas N-NAPTFA’s nitroso group could facilitate nitrosation reactions, a concern in carcinogenicity studies .

Hazard Profile: TFA is corrosive (H314) and toxic if inhaled (H332) . N-NAPTFA likely shares these risks due to the TFA moiety. The nitroso group may introduce additional hazards (e.g., H351: suspected carcinogen), though specific data are lacking.

Applications: TFA is used in HPLC and peptide synthesis , while TFA-Hexylaminolinker Phosphoramidite aids nucleic acid chemistry . N-NAPTFA’s applications remain speculative but could involve nitrosation studies or catalysis.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.